Benzyl 3-iodoazetidine-1-carboxylate

Vue d'ensemble

Description

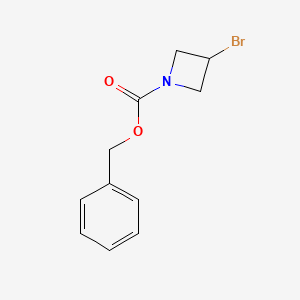

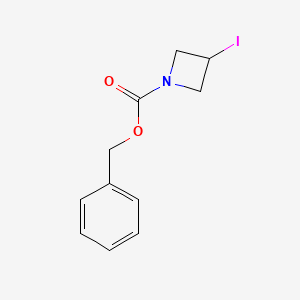

Benzyl 3-iodoazetidine-1-carboxylate is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for pharmaceuticals. The presence of the iodine substituent makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of azetidine derivatives can be approached through various strategies. For instance, the synthesis of 3-fluoroazetidine derivatives involves bromofluorination followed by reduction, ring closure, and protective group manipulation . Similarly, benzazetidines can be synthesized via palladium-catalyzed intramolecular C–H amination, which is a method that has been reported to be efficient for various benzazetidines . In the context of benzyl 3-iodoazetidine-1-carboxylate, a regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling has been developed, yielding a range of α-benzyl azetidine derivatives with high regioselectivity .

Molecular Structure Analysis

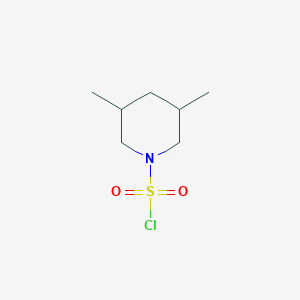

The molecular structure of benzyl 3-iodoazetidine-1-carboxylate is characterized by the azetidine ring, a benzyl group, and an iodine atom. The iodine atom is a significant functional group that can undergo various chemical reactions due to its reactivity. The structure of azetidine derivatives is crucial as it can influence the reactivity and the type of reactions these compounds can participate in .

Chemical Reactions Analysis

Benzyl 3-iodoazetidine-1-carboxylate can undergo several chemical reactions due to the presence of the reactive iodine atom. For example, the iodine atom can be utilized in cross-coupling reactions, such as the Suzuki reaction, to introduce various substituents at the α-position of the azetidine ring . Additionally, the iodine atom can be involved in electrophilic aromatic substitutions and can act as a leaving group in nucleophilic substitution reactions, which can be leveraged to synthesize a wide array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-iodoazetidine-1-carboxylate are influenced by the azetidine ring and the iodine substituent. The azetidine ring imparts a degree of ring strain, which can affect the stability and reactivity of the compound. The iodine atom contributes to the compound's polarizability and can enhance its reactivity in electrophilic substitution reactions. The presence of the carboxylate group also adds to the compound's acidity and potential for forming salts with bases .

Applications De Recherche Scientifique

Synthesis Enhancements and Methodologies

Benzyl 3-iodoazetidine-1-carboxylate plays a crucial role in the development of advanced synthesis methodologies. For example, Qiu et al. (2019) highlighted its use in regioselective α-benzylation of 3-iodoazetidine via Suzuki cross-coupling, yielding a wide range of α-benzyl azetidine derivatives with high regioselectivity (>99%) (Qiu et al., 2019). Similarly, Soriano et al. (1980) described its role in the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, which is significant in the synthesis of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Chemical Structure and Properties Analysis

Research has also focused on understanding the chemical structure and properties of benzyl 3-iodoazetidine-1-carboxylate derivatives. For instance, Lin et al. (2007) studied the structure of (4S)-Benzyl 4-benzyl-5-oxo-1,3-oxazolidine-3-carboxylate, providing insights into the spatial arrangement of its molecular components (Lin, Fang, Tang, Wei, & Zhao, 2007).

Applications in Medicinal Chemistry

The compound has also found applications in medicinal chemistry. Pan et al. (2013) discovered a series of alkoxyimino derivatives as S1P1 agonists using benzyl 3-iodoazetidine-1-carboxylate derivatives, leading to the development of Siponimod, a drug undergoing clinical trials for multiple sclerosis (Pan et al., 2013).

Safety And Hazards

Benzyl 3-iodoazetidine-1-carboxylate is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust or mist/vapors/spray, and keeping the compound in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

benzyl 3-iodoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXKRIUJMHHPOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585721 | |

| Record name | Benzyl 3-iodoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-iodoazetidine-1-carboxylate | |

CAS RN |

939759-26-9 | |

| Record name | Benzyl 3-iodoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

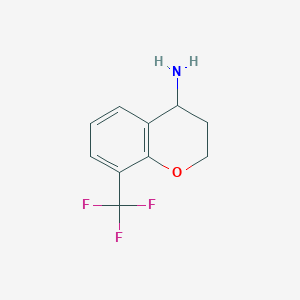

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)